molecular formula C12H15N3O2S B3046157 tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate CAS No. 1203605-31-5

tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate

Cat. No.: B3046157
CAS No.: 1203605-31-5
M. Wt: 265.33
InChI Key: ZGSXCXWZYLTQHE-UHFFFAOYSA-N
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Description

This compound features a bicyclic [1,3]thiazolo[4,5-c]pyridine core, with a tert-butyl carbamate group attached via a methylene linker. The carbamate serves as a protective group for amines, enhancing stability and modulating solubility during synthesis.

Properties

IUPAC Name

tert-butyl N-([1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-12(2,3)17-11(16)14-7-10-15-8-6-13-5-4-9(8)18-10/h4-6H,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSXCXWZYLTQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(S1)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001170939
Record name 1,1-Dimethylethyl N-(thiazolo[4,5-c]pyridin-2-ylmethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203605-31-5
Record name 1,1-Dimethylethyl N-(thiazolo[4,5-c]pyridin-2-ylmethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203605-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(thiazolo[4,5-c]pyridin-2-ylmethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazolo[4,5-c]pyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core: The target compound’s thiazolo[4,5-c]pyridine core differs from triazolo[4,5-d]pyrimidine () and oxazolo[4,5-c]quinoline () in electronic properties and ring strain. The saturated tetrahydrothiazolo variant () may exhibit improved conformational flexibility .
2.3. Physicochemical Properties
  • Molecular Weight: The oxazoloquinoline derivative (m/z 448.4) is heavier than the triazolo[4,5-d]pyrimidine analog (m/z 344.16), reflecting its tricyclic structure .
  • Solubility : The tert-butyl carbamate group likely improves solubility in all cases, critical for pharmacokinetics.
  • Stability : Saturated tetrahydrothiazolo derivatives () may exhibit enhanced metabolic stability compared to unsaturated cores .

Biological Activity

tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₉N₃O₂S
  • CAS Number : 1203605-31-5
PropertyValue
Molecular Weight251.36 g/mol
Boiling PointNot available
SolubilitySoluble in DMSO
Melting PointNot available

Synthesis

The synthesis typically involves the reaction of tert-butyl carbamate with a thiazolo[4,5-c]pyridine derivative. Common methods include:

  • Nucleophilic Substitution : Utilizing bases like sodium hydride or potassium carbonate.
  • Oxidation and Reduction : The compound can undergo various oxidation and reduction reactions, which may enhance its biological activity.

The mechanism of action involves the compound's ability to interact with specific molecular targets, primarily enzymes and receptors. This interaction can inhibit their activity, thereby modulating various biological pathways.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain enzymes. For instance, it has shown potential in inhibiting collagen synthesis in liver fibrosis models, demonstrating an inhibition rate significantly higher than standard compounds like EGCG (36.46% inhibition) .

Case Studies

  • Anti-Fibrotic Activity : A study evaluated the compound's effects on hepatic fibrosis models. Results showed a dose-dependent decrease in collagen production and mRNA expression of fibrosis markers (COL1A1 and TGFβ1) .
  • Cytotoxicity Assays : In vitro cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications .
  • Comparative Studies : When compared to other thiazolo derivatives, this compound exhibited superior inhibitory rates against COL1A1 synthesis .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazolo derivatives:

CompoundInhibition Rate (%)Remarks
tert-butyl N-({[1,3]thiazolo[4,5-c]}...)66.72 - 97.44Superior anti-fibrotic effects
EGCG36.46Standard reference
Other Thiazolo Derivatives31.18 - 49.34Variable activity

Q & A

Q. What are the common synthetic routes for tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate, and what catalytic systems are preferred?

The compound is typically synthesized via multi-step protocols involving cross-coupling reactions and protective group chemistry. For example, Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd₂(dba)₃ with BINAP ligand) is employed to introduce the thiazolo[4,5-c]pyridine moiety, followed by carbamate formation using tert-butyl chloroformate in the presence of a base like triethylamine . Solvents such as dichloromethane or tetrahydrofuran are preferred for optimal reactivity .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Key NMR signals include:

  • ¹H NMR : Resonances for the tert-butyl group (δ ~1.4 ppm, singlet) and methylene protons adjacent to the carbamate (δ ~4.2–4.5 ppm).
  • ¹³C NMR : A carbonyl signal at ~155 ppm (C=O of carbamate) and aromatic carbons in the thiazolo[4,5-c]pyridine ring (δ 110–160 ppm). Multiplicity and coupling constants in 2D experiments (e.g., HSQC, HMBC) validate connectivity .

Q. What purification techniques are effective for isolating this compound?

Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) is standard. For polar intermediates, preparative HPLC with C18 columns and acetonitrile/water mobile phases improves purity (>95%) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives with chiral centers?

Chiral auxiliaries or enantioselective catalysts (e.g., palladium with chiral phosphine ligands) are critical. For example, tert-butyl carbamate-protected intermediates can undergo asymmetric hydrogenation using Pd/C under H₂ to establish stereocenters . Computational modeling (DFT) aids in predicting steric and electronic effects on selectivity .

Q. What strategies mitigate side reactions during carbamate deprotection?

Acidic conditions (e.g., HCl/MeOH or trifluoroacetic acid in dichloromethane) selectively cleave the tert-butyl carbamate group without degrading the thiazolo[4,5-c]pyridine core. Monitoring via TLC or LC-MS ensures reaction completion .

Q. How do structural modifications to the thiazolo[4,5-c]pyridine core affect biological activity?

Substituents on the pyridine ring (e.g., fluoro, methyl groups) modulate electron density and hydrogen-bonding capacity, influencing target binding. For instance, fluorination at C4 enhances metabolic stability, as seen in kinase inhibitors . SAR studies combined with molecular docking (e.g., AutoDock Vina) guide rational design .

Q. What analytical methods resolve contradictions in crystallographic data for this compound?

High-resolution X-ray diffraction (SHELX suite) resolves ambiguities in bond lengths and angles. Discrepancies between experimental and computational geometries (e.g., DFT-optimized structures) are addressed by refining hydrogen atom positions and validating thermal parameters .

Methodological Considerations

Q. How can reaction yields be optimized in multi-step syntheses?

  • Catalyst Screening : Pd-based systems (e.g., Pd(OAc)₂/XPhos) improve coupling efficiency .
  • Temperature Control : Exothermic steps (e.g., carbamate formation) require cooling (0–5°C) to suppress side reactions .
  • Workup Protocols : Quenching with aqueous NH₄Cl removes Pd residues, enhancing purity .

Q. What computational tools predict the stability of this compound under varying pH conditions?

Molecular dynamics simulations (e.g., AMBER or GROMACS) model hydrolysis kinetics of the carbamate group. pKa predictions (MarvinSketch) identify labile protons susceptible to acid/base degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate

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